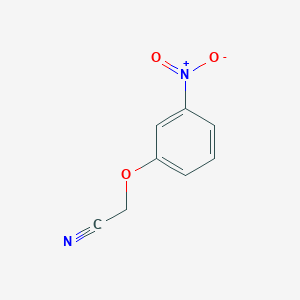
3-Nitrophenoxyacetonitrile
Cat. No. B1606009
Key on ui cas rn:
19157-84-7
M. Wt: 178.14 g/mol
InChI Key: LYQBVFQJMRSUKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04343808
Procedure details


A mixture of 41.7 grams (g) of 3-nitrophenol, 24 g of chloroacetonitrile and 58.8 g of anhydrous K2CO3 in 60 milliliters (ml) of DMSO was heated with stirring in a round-bottomed three-necked flask at 70°-80° C. for 3 hours. The reaction mixture was then poured into 1200 ml of ice and water, which resulted in crystal formation. When all of the ice had melted, the solids were filtered, washed well with water and dried overnight in a vacuum oven. The solids were then put in solution in 400 ml of boiling absolute ethanol, treated with activated charcoal and then filtered. The filtrate was cooled to 0° C. and the resulting solids removed by filtration. Drying in a vacuum oven gave 47 g of 3-nitrophenoxyacetonitrile as a pale tan solid having a melting point (m.p.) of 93°-95° C.




[Compound]
Name
ice
Quantity
1200 mL
Type
reactant
Reaction Step Two


[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers


|
REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]([OH:10])[CH:7]=[CH:8][CH:9]=1)([O-:3])=[O:2].Cl[CH2:12][C:13]#[N:14].C([O-])([O-])=O.[K+].[K+].O>CS(C)=O>[N+:1]([C:4]1[CH:5]=[C:6]([CH:7]=[CH:8][CH:9]=1)[O:10][CH2:12][C:13]#[N:14])([O-:3])=[O:2] |f:2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
41.7 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=CC1)O
|
|
Name
|
|
|
Quantity
|
24 g
|
|
Type
|
reactant
|
|
Smiles
|
ClCC#N
|
|
Name
|
|
|
Quantity
|
58.8 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
solvent
|
|
Smiles
|
CS(=O)C
|
Step Two
[Compound]
|
Name
|
ice
|
|
Quantity
|
1200 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Step Three
[Compound]
|
Name
|
ice
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring in a round-bottomed three-necked flask at 70°-80° C. for 3 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was heated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
resulted in crystal formation
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the solids were filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed well with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried overnight in a vacuum oven
|
|
Duration
|
8 (± 8) h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
treated with activated charcoal
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the resulting solids removed by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Drying in a vacuum oven
|
Outcomes


Product
Details
Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[N+](=O)([O-])C=1C=C(OCC#N)C=CC1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 47 g | |
| YIELD: CALCULATEDPERCENTYIELD | 88% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
